![molecular formula C15H15ClO3S B2855587 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338774-88-2](/img/structure/B2855587.png)
1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonyl derivative, which typically involves a sulfur atom bonded to two oxygen atoms (a sulfonyl group) and an organic moiety . The presence of the sulfonyl group often contributes to the reactivity and properties of these compounds .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Sulfonyl groups, for example, are known to participate in a variety of reactions, including nucleophilic substitution and elimination reactions .Mecanismo De Acción
The mechanism of action of 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol is not well understood. It is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl compounds and halogenated compounds. It is also believed to act as a catalyst in the formation of certain compounds, such as esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol are not well understood. It is believed to be relatively non-toxic, and has not been reported to cause any adverse effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol has several advantages for use in laboratory experiments. It is relatively non-toxic, and has a low boiling point, making it easy to handle and store. It is also relatively inexpensive and readily available. However, it is not very stable and can react with other compounds, making it unsuitable for some experiments.
Direcciones Futuras
The potential future directions for 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds, pharmaceuticals, and agrochemicals. Additionally, further research into its stability and reactivity could lead to the development of new and improved synthesis methods. Finally, further research into the safety and toxicity of the compound could lead to its use in a wider range of applications.
Métodos De Síntesis
The synthesis of 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-2-propanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 0 and 80 °C. The reaction is typically complete within 1-2 hours.
Aplicaciones Científicas De Investigación
1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. It has also been used in the synthesis of a variety of other compounds, including dyes, insecticides, herbicides, and other organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-15(17,12-5-3-2-4-6-12)11-20(18,19)14-9-7-13(16)8-10-14/h2-10,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRTPHLQXKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

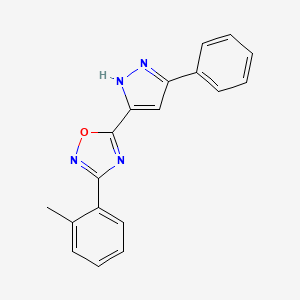

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)
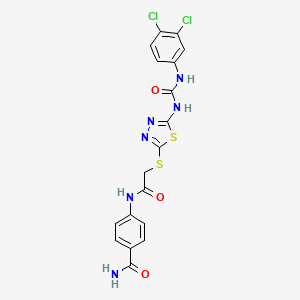
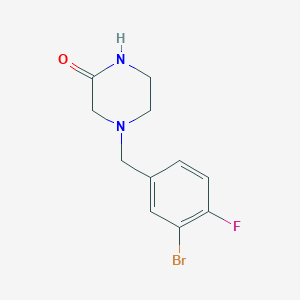

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2855515.png)
![N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2855516.png)

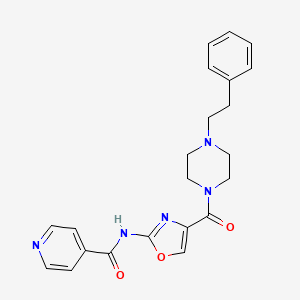
![3-[(5-methyl-2-furyl)methyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855523.png)
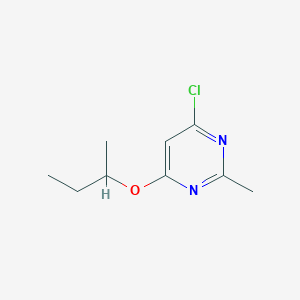
![2-Oxadispiro[2.0.34.33]decane](/img/structure/B2855527.png)